molecular formula C13H16ClNO2 B1478256 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one CAS No. 2097984-69-3

2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one

Cat. No.: B1478256
CAS No.: 2097984-69-3
M. Wt: 253.72 g/mol
InChI Key: WOSBSSSCQZSDHJ-UHFFFAOYSA-N
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Description

“2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one” is a chemical compound that is used in scientific research. It exhibits unique properties that make it suitable for various applications, such as drug discovery and synthesis of complex organic molecules. The compound is part of the indole derivatives, which are known for their diverse biological activities .


Synthesis Analysis

The synthesis of indoline derivatives, which include “this compound”, has been a topic of interest among researchers . These compounds have been designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke .

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit acetylcholine esterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their activity and contributing to its diverse biological effects.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the inhibition of acetylcholine esterase by this compound occurs through binding to the active site of the enzyme, preventing the breakdown of acetylcholine . Additionally, this compound may act as an agonist or antagonist for certain receptors, modulating their signaling and downstream effects. These interactions contribute to the compound’s diverse biological activities and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in adaptive changes in cellular function, such as alterations in gene expression and metabolic pathways. These temporal effects are important considerations for the use of this compound in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as improved cognitive function and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the compound’s pharmacokinetics, including its absorption, distribution, and elimination. Additionally, the interaction of this compound with metabolic enzymes can influence metabolic flux and the levels of other metabolites, contributing to its overall biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, it may be transported across cell membranes by solute carrier transporters or bind to plasma proteins, affecting its bioavailability and localization. The distribution of this compound within tissues can also influence its accumulation and activity, with certain tissues exhibiting higher concentrations of the compound.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of this compound is an important factor in understanding its mechanism of action and biological effects.

Properties

IUPAC Name

2-chloro-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-9(14)13(16)15-7-6-11-10(8-17-2)4-3-5-12(11)15/h3-5,9H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSBSSSCQZSDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C(C=CC=C21)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.